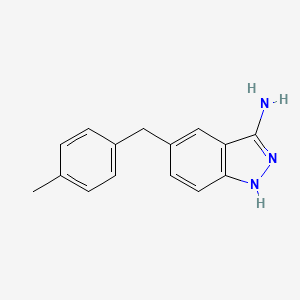

5-(4-Methylbenzyl)-1H-indazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[(4-methylphenyl)methyl]-1H-indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-10-2-4-11(5-3-10)8-12-6-7-14-13(9-12)15(16)18-17-14/h2-7,9H,8H2,1H3,(H3,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDACASJIUSOLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=CC3=C(C=C2)NN=C3N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1h Indazol 3 Amine Derivatives

Classical and Catalyst-Based Approaches to Indazole Synthesis

The construction of the indazole core is a well-explored area of synthetic organic chemistry, with a plethora of methods developed over the years. These can be broadly categorized into classical methods and more modern catalyst-based approaches, which often offer higher efficiency and selectivity.

Transition Metal-Catalyzed Approaches for Indazole Scaffolds

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and indazoles are no exception. nitk.ac.inbenthamdirect.com These methods often involve the formation of key carbon-nitrogen (C-N) and nitrogen-nitrogen (N-N) bonds through various catalytic cycles.

Rhodium (Rh) and Copper (Cu) catalysts have been employed in the synthesis of 1H-indazoles through a sequential C-H bond activation and intramolecular cascade annulation. nih.gov For instance, the reaction of ethyl benzimidates with nitrosobenzenes in the presence of Rh(III) and Cu(II) catalysts can afford 1H-indazoles in moderate to high yields. nih.gov Cobalt (Co) catalysts have also emerged as a cost-effective and powerful tool for indazole synthesis via C-H bond functionalization. nih.gov Air-stable cationic Co(III) catalysts can facilitate the one-step synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.gov

Palladium (Pd) catalysis is another cornerstone in this field. A general approach to substituted 3-aminoindazoles involves the palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org Copper-catalyzed reactions of 2-halobenzonitriles with hydrazine (B178648) derivatives also provide a direct route to 3-aminoindazoles. organic-chemistry.org

A variety of transition metals have been successfully utilized for the synthesis of the indazole core, each with its own set of compatible starting materials and reaction conditions.

| Catalyst System | Starting Materials | Product Type | Reference |

| Rh(III)/Cu(II) | Ethyl benzimidates, Nitrosobenzenes | 1H-Indazoles | nih.gov |

| Cp*Co(III) | Azobenzenes, Aldehydes | N-aryl-2H-indazoles | nih.gov |

| Palladium | 2-Bromobenzonitriles, Benzophenone hydrazone | 3-Aminoindazoles | organic-chemistry.org |

| Copper(I) | 2-Halobenzonitriles, Hydrazine carboxylates | 3-Aminoindazoles | organic-chemistry.org |

| Copper(II) acetate | 2-Formylboronic acids, Diazadicarboxylates | 1N-Alkoxycarbonyl indazoles | nih.gov |

Acid/Base-Catalyzed Methods for Indazole Formation

While metal-catalyzed methods are prevalent, acid or base-catalyzed cyclization reactions remain a fundamental approach to indazole synthesis. benthamdirect.com These reactions often involve the intramolecular condensation of appropriately substituted precursors. For example, the synthesis of indazoles can be achieved from 2-formylphenylboronic acids and diazadicaboxylates, where the final ring closure is induced by either an acid or a base. nih.gov

The use of a base like triethylamine (B128534) can promote the formation of N-arylindazoles from arylamino oximes, highlighting the role of the base in directing the reaction pathway. organic-chemistry.org

Green Chemistry-Based Synthetic Routes to Indazoles

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. rsc.org For indazole synthesis, this has translated into the exploration of alternative energy sources and greener reaction media.

One notable approach is the use of visible light to achieve a metal- and hydrogen-source-free deoxygenative cyclization of o-carbonyl azobenzene, yielding 2H-indazole products in excellent yields. rsc.org This photo-organic method represents a significant advancement in sustainable chemistry. rsc.org

Heterogeneous catalysis also aligns with the principles of green chemistry. Copper oxide nanoparticles supported on activated carbon (CuO@C) have been used as an efficient and recyclable catalyst for the one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) in a green solvent like polyethylene (B3416737) glycol (PEG-400). acs.org Furthermore, simple and inexpensive catalysts like ammonium (B1175870) chloride have been shown to effectively catalyze the synthesis of 1H-indazole derivatives under grinding conditions in ethanol, offering a practical and eco-friendly protocol. samipubco.com

| Green Approach | Catalyst/Conditions | Starting Materials | Product Type | Reference |

| Photo-organic synthesis | Visible light (450 nm) | o-Carbonyl azobenzene | 2H-Indazoles | rsc.org |

| Heterogeneous catalysis | CuO@C nanoparticles | 2-Bromobenzaldehydes, Amines, Sodium azide | 2H-Indazoles | acs.org |

| Mild acid catalysis | Ammonium Chloride, Grinding | ortho-Hydroxybenzaldehyde, Hydrazine hydrate (B1144303) | 1H-Indazoles | samipubco.com |

Strategies for Functionalization at the 3-Amino Position of 1H-Indazole

The 3-amino group is a key functional handle in many biologically active indazoles. A common and effective method for introducing this group is the reaction of a 2-halobenzonitrile, such as 2-fluorobenzonitrile (B118710), with hydrazine hydrate. nih.gov This reaction proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. For instance, 5-bromo-2-fluorobenzonitrile (B68940) can be refluxed with hydrazine hydrate to produce 5-bromo-1H-indazol-3-amine in high yield. nih.gov This strategy is also employed in the synthesis of complex molecules like Lenacapavir, where a substituted 2-fluorobenzonitrile reacts with hydrazine to form the 3-aminoindazole core. nih.gov

Once the 3-aminoindazole is formed, the amino group can be further functionalized. For example, it can undergo acylation with reagents like chloroacetic anhydride (B1165640) to introduce new side chains, which can then be coupled with other molecules to build more complex derivatives. nih.gov

Synthetic Approaches for Benzyl (B1604629) Substitutions on the Indazole Ring System

To synthesize the target compound, 5-(4-Methylbenzyl)-1H-indazol-3-amine, a benzyl group must be introduced at the C-5 position of the indazole ring. A powerful and widely used method for forming carbon-carbon bonds on aromatic rings is the Suzuki coupling reaction. nih.gov

Starting from a halogenated indazole, such as 5-bromo-1H-indazol-3-amine, a Suzuki coupling with a suitable boronic acid or boronic acid ester can be performed. nih.gov For the synthesis of the title compound, the coupling partner would be (4-methylbenzyl)boronic acid or its ester equivalent. The reaction is typically carried out in the presence of a palladium catalyst, such as PdCl2(dppf)2, and a base like cesium carbonate in a suitable solvent system. nih.gov This approach allows for the direct and selective introduction of the 4-methylbenzyl group at the desired position.

Biological Activity Profiles of Indazole Derivatives

Overview of Diverse Pharmacological Potentials of Indazoles

Indazole derivatives are a well-established class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. nih.govnih.govnih.gov The indazole core, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, serves as a versatile scaffold for the development of therapeutic agents. europeanreview.org Modifications to this core structure have led to the discovery of compounds with a variety of biological effects. nih.govnih.gov

Anti-tumor and Anti-proliferative Activities of Indazole Derivatives

The anti-cancer potential of indazole derivatives is widely documented, with several compounds having been investigated for their ability to inhibit tumor growth and proliferation. nih.govmdpi.com These compounds often exert their effects by targeting key proteins involved in cancer progression, such as protein kinases. mdpi.comnih.gov For instance, various 1H-indazol-3-amine derivatives have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines, including those for lung, leukemia, prostate, and liver cancers. mdpi.comnih.gov These studies highlight the importance of the substitution pattern on the indazole ring for anti-proliferative activity. mdpi.com While these findings are significant for the indazole class, specific anti-tumor data for 5-(4-Methylbenzyl)-1H-indazol-3-amine is not present in the reviewed literature.

Anti-inflammatory Properties of Indazole Compounds

Indazole-containing compounds have been explored for their anti-inflammatory properties. nih.govnih.govarabjchem.org Research has shown that some indazole derivatives can inhibit key mediators of the inflammatory response, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines. nih.govnews-medical.net For example, studies on certain indazoles demonstrated a dose-dependent inhibition of carrageenan-induced paw edema in rats, a common model for acute inflammation. nih.govnews-medical.net The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase-2 (COX-2) and the reduction of cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govnews-medical.net However, no studies were found that specifically assess the anti-inflammatory activity of this compound.

Anti-bacterial Activities of Indazole Derivatives

The indazole scaffold is also a feature in the development of new anti-bacterial agents. nih.govnih.govarabjchem.org Researchers have synthesized various indazole derivatives and tested their efficacy against both Gram-positive and Gram-negative bacteria. nih.govscienceopen.com Some of these compounds have shown potent activity by targeting essential bacterial enzymes, such as DNA gyrase. nih.gov The structural modifications on the indazole core play a crucial role in determining the spectrum and potency of antibacterial action. nih.gov A review of the available literature did not yield any specific data on the anti-bacterial properties of this compound.

Anti-viral Activities, Including SARS-CoV-2 Main Protease (MPro) Inhibition

The anti-viral activity of indazole derivatives has been a subject of investigation, with some compounds showing inhibitory effects against various viruses. nih.govnih.gov In the context of the recent global health crisis, significant effort has been directed towards identifying inhibitors of the SARS-CoV-2 main protease (MPro), an enzyme crucial for viral replication. nih.gov While various heterocyclic compounds, including some indazole derivatives, have been screened for their potential to inhibit SARS-CoV-2 MPro, no specific research was found detailing the evaluation of this compound as a potential inhibitor. nih.gov

Anti-arrhythmic Activities of Indazole Compounds

Certain indazole derivatives have been reported to possess anti-arrhythmic properties. nih.goveuropeanreview.org These compounds can modulate the electrical activity of the heart, which is critical for maintaining a normal heart rhythm. europeanreview.org The mechanism of action for some of these derivatives involves the regulation of ion channels in cardiac cells. europeanreview.org Despite these general findings for the indazole class, there is no available data on the anti-arrhythmic potential of this compound.

Anti-depressant Activities of Indazole Derivatives

The potential for indazole derivatives to act on the central nervous system has also been explored, with some compounds showing promise as anti-depressant agents. nih.gov The structural features of these molecules allow them to interact with neurotransmitter systems that are implicated in mood regulation. However, the scientific literature lacks any specific studies on the anti-depressant activities of this compound.

Anti-hypertensive Activities of Indazole Compounds

Indazole derivatives have been recognized for their potential anti-hypertensive effects. researchgate.netnih.gov These compounds are known to interact with various biological receptors with high affinity, making them valuable subjects in the study of bioactive compounds. researchgate.net The structural diversity of indazole analogues has led to the investigation of their mechanisms of action in lowering blood pressure. researchgate.net For instance, some indazole derivatives have been explored for their role as Rho kinase inhibitors, which can lead to the attenuation of hypertension. nih.gov While the general class of indazole derivatives is associated with anti-hypertensive activity, specific data on individual compounds from recent studies remains an area of ongoing research. researchgate.netresearchgate.net

Anti-fungal Activities of Indazole Derivatives

Certain indazole derivatives have demonstrated notable anti-fungal properties, particularly against Candida species, which are responsible for candidiasis. nih.govmdpi.com A series of 3-phenyl-1H-indazole derivatives, in particular, have shown promising broad-spectrum anticandidal activity. mdpi.com For example, compound 10g , which features an N,N-diethylcarboxamide substituent, was identified as being highly active against C. albicans and both miconazole-susceptible and resistant strains of C. glabrata. mdpi.com The investigation into these derivatives highlights the potential of the 3-phenyl-1H-indazole scaffold in the development of new anti-fungal agents. mdpi.com

| Compound | Substituent | Target Organism | MIC (µM) |

|---|---|---|---|

| 10g | N,N-diethylcarboxamide | C. albicans | Data not specified |

| 10g | N,N-diethylcarboxamide | C. glabrata (miconazole susceptible) | Data not specified |

| 10g | N,N-diethylcarboxamide | C. glabrata (miconazole resistant) | Data not specified |

| 2b | Not specified | C. albicans | Data not specified |

| 6f | Not specified | C. albicans | >1000 |

| 6f | Not specified | C. glabrata (miconazole susceptible) | >1000 |

| 6f | Not specified | C. glabrata (miconazole resistant) | >1000 |

| 6f | Not specified | C. tropicalis | >1000 |

Anti-diabetic Activities of Indazole Compounds

Indazole derivatives have emerged as a class of compounds with potential anti-diabetic activity. nih.gov Research in this area has led to the synthesis and evaluation of various indazole-based molecules for their ability to inhibit key enzymes involved in glucose metabolism. nih.gov One such approach involves the creation of indazole-based thiadiazole hybrid derivatives, which have been assessed as potential dual inhibitors of thymidine (B127349) phosphorylase and α-glucosidase. nih.gov Notably, several of these derivatives demonstrated significant inhibitory activity against α-glucosidase, with some exhibiting potency superior to the standard reference drug, acarbose. nih.gov The inhibitory potential of these compounds is influenced by the nature, size, and position of the substituents on the hybrid scaffold. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Derivative 1 | α-glucosidase | Significant inhibitory activity |

| Derivative 2 | α-glucosidase | Significant inhibitory activity |

| Derivative 3 | α-glucosidase | Significant inhibitory activity |

| Derivative 5 | α-glucosidase | Significant inhibitory activity |

| Derivative 7 | α-glucosidase | Significant inhibitory activity |

| Derivative 8 | α-glucosidase | Significant inhibitory activity |

Anti-osteoporosis Activities of Indazole Derivatives

The therapeutic potential of indazole derivatives extends to the treatment of osteoporosis. nih.gov While the specific mechanisms and compounds are still under investigation, the diverse biological activities of indazoles suggest their utility in addressing bone-related disorders. researchgate.netbenthamdirect.com Further research is needed to fully elucidate the anti-osteoporosis profiles of specific indazole compounds and their modes of action. nih.gov

Enzymatic and Receptor Target Modulation by Indazole Derivatives

Indazole derivatives are recognized for their ability to modulate the activity of various enzymes and receptors, a characteristic that underpins many of their therapeutic effects. nih.govrsc.org

Kinase Inhibition by Indazole Scaffolds

The indazole core is a well-established pharmacophore in the design of kinase inhibitors. nih.govrsc.org Numerous indazole derivatives have been developed as specific inhibitors of both tyrosine kinases and serine/threonine kinases. nih.gov This has led to the development of several commercially available anticancer drugs with an indazole core, including axitinib (B1684631), linifanib, and pazopanib. nih.govrsc.org The 1H-indazole-3-amine structure, in particular, is an effective hinge-binding fragment for tyrosine kinases. nih.gov

A significant area of research has focused on indazole derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key targets in cancer therapy. rsc.orgnih.gov Based on the structures of known FGFR inhibitors like AZD4547 and NVPBGJ-398, novel 1H-indazol-3-amine scaffold derivatives have been designed and synthesized. rsc.org

One study identified compound 7n , which has a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold, as a potent FGFR1 inhibitor with an IC₅₀ of 15.0 nM. rsc.org Further optimization of this structure led to the discovery of compound 7r , which exhibited even greater potency against FGFR1 with an IC₅₀ of 2.9 nM and a cellular IC₅₀ of 40.5 nM. rsc.org Another research effort led to the identification of an indazole-based pharmacophore that inhibits FGFR1–3 in the micromolar range with excellent ligand efficiencies. nih.gov More recently, a series of 1H-indazole derivatives were designed as irreversible inhibitors of wild-type and gatekeeper mutant FGFR4, with compound 27i showing remarkable potency (FGFR4 IC₅₀ = 2.4 nM) and selectivity. nih.gov

| Compound | Target | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (nM) |

|---|---|---|---|

| 7n | FGFR1 | 15.0 | 642.1 |

| 7r | FGFR1 | 2.9 | 40.5 |

| 27i | FGFR4 | 2.4 | 21 (Huh7 cells) |

| 27i | BaF3/ETV6-FGFR4-V550L | - | 2.5 |

| 27i | BaF3/ETV6-FGFR4-N535K | - | 171 |

Proviral Integration Site MuLV (Pim) Kinase Inhibitors

The Pim kinases are a family of serine/threonine kinases that play a role in cell survival and proliferation. While various indazole-containing compounds have been explored as Pim kinase inhibitors, specific data on the inhibitory activity of this compound against Pim-1, Pim-2, or Pim-3 is not available in the public domain based on current searches.

Aurora Kinase Inhibitors

Aurora kinases are critical for cell cycle regulation, and their inhibition is a target for cancer therapy. Research into Aurora kinase inhibitors has included various heterocyclic scaffolds. However, there is no specific published data detailing the inhibitory concentration (IC₅₀) or other activity metrics of this compound against Aurora A, B, or C kinases.

Bcr-Abl Inhibitors

The Bcr-Abl fusion protein is a hallmark of chronic myeloid leukemia (CML). While numerous 3-aminoindazole derivatives have been synthesized and evaluated as Bcr-Abl inhibitors, specific research findings on the efficacy of this compound against wild-type or mutant forms of Bcr-Abl have not been reported in the available literature. Studies on related compounds, such as AKE-72, which also contain a 3-aminoindazole core, have shown potent Bcr-Abl inhibitory activity, but these molecules have different substitutions at other positions of the indazole ring. semanticscholar.orgnih.govnih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. The 3-aminoindazole scaffold has been utilized in the design of VEGFR inhibitors. nih.gov However, specific data on the inhibitory activity of this compound against any of the VEGFR family members is not currently available in published research.

Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitors

The ERK1/2 signaling pathway is a central regulator of cell proliferation, differentiation, and survival. Inhibition of this pathway is a strategy in cancer treatment. There is currently no publicly available data on the inhibitory profile of this compound against ERK1 or ERK2.

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibitors

GSK-3β is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation is implicated in various diseases. While the 3-amino-1H-indazole structure has been studied as a basis for GSK-3β inhibitors, specific research detailing the activity of this compound against this kinase is not found in the current body of scientific literature. nih.gov

Anaplastic Lymphoma Kinase (ALK) Inhibitors

ALK is a receptor tyrosine kinase, and its aberrant activation is a driver in certain cancers, such as non-small cell lung cancer. Indazole-based compounds have been investigated as ALK inhibitors. nih.govnih.govnih.gov However, there are no specific reports on the inhibitory capacity of this compound against ALK.

Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. nih.gov This enzymatic activity plays a crucial role in creating an immunosuppressive microenvironment, which allows tumor cells to evade the immune system. nih.govrsc.org Consequently, IDO1 has become an attractive target for cancer immunotherapy. nih.gov

The 1H-indazole scaffold has been identified as a novel key pharmacophore with potent IDO1 inhibitory activity. nih.gov A study on a series of new 1H-indazole derivatives revealed that their inhibitory activity is significantly influenced by the substituent groups at the 4- and 6-positions of the indazole ring. nih.gov The most active compound from this series exhibited an IC50 value of 5.3 μM. nih.gov Docking models suggest that these indazole derivatives interact with the ferrous ion of the heme group and with hydrophobic pockets within the enzyme's active site. nih.gov

Another study reported on 3-substituted 1H-indazoles, where two derivatives showed potent IDO1 inhibition with IC50 values of 720 and 770 nM. nih.gov The structure-activity relationship analysis indicated that the 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position are crucial for their strong inhibitory activity. nih.gov

Table 4: IDO1 Inhibitory Activity of Indazole Derivatives

| Compound Series | Key Substituent | IC50 | Reference |

|---|---|---|---|

| 1H-Indazole derivatives | Varied at 4- and 6-positions | 5.3 µM (for compound 2g) | nih.gov |

Hypoxia-Inducible Factor-1 Alpha (HIF-1α) Inhibition

Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that enables cells to adapt to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. nih.gov The alpha subunit, HIF-1α, is the oxygen-regulated component. Inhibition of HIF-1α activity is a promising strategy for cancer treatment.

Furthermore, certain indazole derivatives have been shown to exert their effects through pathways involving HIF-1α. For instance, the indazole derivative In-Cl has been reported to reduce hypoxia-induced reactive oxygen species (ROS) production and migration of vascular smooth muscle cells, processes that can be influenced by HIF-1α. nih.gov

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.gov

Studies have investigated the inhibitory effects of 1H-indazole molecules on human carbonic anhydrase I and II isoenzymes. nih.gov The tested indazoles exhibited Ki constants in the millimolar range and acted as noncompetitive inhibitors. nih.gov It was noted that indazoles containing bromine and chlorine substituents showed more potent inhibitory effects. nih.gov

The classical inhibitors of carbonic anhydrases are sulfonamides. nih.govmdpi.com Research has explored hybrid molecules incorporating a sulfonamide group with other heterocyclic systems, including those related to indazoles, to achieve potent and selective CA inhibition. nih.gov For instance, a series of benzenesulfonamides with pyrazole and pyridazinecarboxamide moieties have been synthesized and shown to be isoform-selective inhibitors of human CAs. nih.gov

Table 5: Inhibition of Carbonic Anhydrase by Indazole and Related Derivatives

| Compound Class | Target Isoforms | Inhibition Constants (Ki) | Inhibition Type | Reference |

|---|---|---|---|---|

| 1H-Indazole molecules | CA-I, CA-II | 0.383 - 3.030 mM | Noncompetitive | nih.gov |

Estrogen Receptor (ER) Degradation

The estrogen receptor (ER) is a key driver in the majority of breast cancers. nih.gov Agents that can antagonize and degrade the estrogen receptor, known as selective estrogen receptor degraders (SERDs), are a promising therapeutic strategy, particularly in cases of resistance to other endocrine therapies like tamoxifen. nih.govnih.gov

The indazole scaffold has been successfully utilized to develop novel SERDs. nih.gov Optimization of an indazole series of compounds has led to the discovery of molecules that not only act as ER antagonists but also induce the degradation of the ER protein. nih.gov Two such indazole derivatives, compounds 47 and 56, have been shown to cause tumor regression in a tamoxifen-resistant breast cancer xenograft model. nih.gov These findings highlight the potential of the indazole core in the design of next-generation endocrine therapies. nih.govyoutube.com

Histone Deacetylase 6 (HDAC6) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by modifying chromatin structure. researchgate.net Dysregulation of HDACs is implicated in various diseases, including cancer. researchgate.net Among the different HDAC isoforms, HDAC6 has emerged as a promising therapeutic target due to its unique cytoplasmic localization and its role in protein homeostasis and cell cycle regulation. nih.gov

Several studies have focused on developing indazole-based HDAC6 inhibitors. nih.gov For example, a series of indazole-based compounds were designed and synthesized as selective and potent HDAC6 inhibitors. nih.gov Modifications to the zinc-binding group (ZBG) of these inhibitors were found to significantly impact their pharmacokinetic properties. nih.gov

Table 2: HDAC6 Inhibitory Activity of an Exemplary Indazole Derivative

| Compound | HDAC6 IC₅₀ | Antiproliferative Activity (HCT116 cells, GI₅₀) | Reference |

| Compound 5j | 1.8 ± 0.3 nM | 3.1 ± 0.6 μM | nih.gov |

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI₅₀ (50% growth inhibition) is the concentration of a drug that causes 50% inhibition of cell growth.

Furthermore, research has shown that certain indazole derivatives can up-regulate the levels of acetylated α-tubulin and histone H3, leading to cell cycle arrest and apoptosis. researchgate.netnih.govuconn.edu

Main Protease (MPro) Inhibition (e.g., SARS-CoV-2 MPro)

The main protease (MPro) of SARS-CoV-2 is a critical enzyme for viral replication and transcription, making it a prime target for the development of antiviral drugs. nih.gov Several studies have investigated the potential of indazole derivatives as SARS-CoV-2 MPro inhibitors. nih.govnih.gov

One study explored novel thiazolyl-indazole derivatives for their ability to inhibit MPro. nih.gov Through biochemical assays and molecular dynamics simulations, researchers identified a compound with a phenylthiazole moiety that inhibited protease activity. nih.gov The binding of these derivatives is thought to be driven by interactions such as π-stacking with key residues like His41. nih.gov

Another study reported on N-arylindazole-3-carboxamide derivatives that exhibited potent inhibitory activity against SARS-CoV-2. nih.gov

Table 3: SARS-CoV-2 Inhibitory Activity of an Exemplary Indazole Derivative

| Compound | Inhibitory Effect (EC₅₀) | Reference |

| 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a) | 0.69 µM | nih.gov |

EC₅₀ (Half maximal effective concentration) refers to the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Modulation of Bcl2 Family Members

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis (programmed cell death). nih.gov The overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism by which cancer cells evade cell death. nih.gov Therefore, compounds that can modulate the function of Bcl-2 family members are of significant interest in cancer therapy.

A study on 1H-indazole-3-amine derivatives demonstrated that a specific compound, compound 6o , could induce apoptosis and affect the cell cycle in cancer cells. researchgate.netnih.gov This activity was suggested to be mediated, in part, by the inhibition of Bcl-2 family members. researchgate.netnih.gov

Modulation of the p53/MDM2 Pathway

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis, often referred to as the "guardian of the genome". nih.govyoutube.com The protein MDM2 (murine double minute 2) is a negative regulator of p53, promoting its degradation. nih.govyoutube.com The interaction between p53 and MDM2 is a key control point in cellular response to stress, and its disruption is a promising strategy in cancer therapy. nih.govnih.gov

Research has shown that certain 1H-indazole-3-amine derivatives can modulate the p53/MDM2 pathway. researchgate.netnih.gov The aforementioned compound 6o was found to potentially inhibit the p53/MDM2 pathway in a concentration-dependent manner, contributing to its anticancer effects. researchgate.netnih.gov This compound exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line. researchgate.netnih.gov

Table 4: Cytotoxicity of an Exemplary Indazole Derivative

| Compound | K562 Cell Line IC₅₀ | Normal Cell (HEK-293) IC₅₀ | Reference |

| Compound 6o | 5.15 µM | 33.2 µM | researchgate.netnih.gov |

Serotonin (B10506) Receptor Antagonism

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems. They are involved in a wide range of physiological and psychological processes. Antagonists of serotonin receptors have therapeutic applications in various conditions. google.com

Indazole-based compounds have been developed as potent dual neurokinin 1 (NK1) receptor antagonists and serotonin transporter (SERT) inhibitors, showing promise in preclinical models of depression. nih.gov Furthermore, some indazole derivatives have been investigated as serotonin 5-HT2 receptor agonists for the potential treatment of ocular hypertension and glaucoma. acs.org The serotonin receptor antagonist Granisetron, which has an indazole structure, is used to treat vomiting caused by cancer chemotherapy. nih.gov

Mechanism of Action Elucidation for Indazole Derivatives

Molecular Binding Modes with Target Proteins (e.g., ATP binding site)

A predominant mechanism of action for many biologically active indazole derivatives is the inhibition of protein kinases. These enzymes play a crucial role in cellular signaling pathways by catalyzing the transfer of a phosphate (B84403) group from ATP to a protein substrate. The indazole scaffold is adept at fitting into the ATP-binding pocket of kinases, acting as a competitive inhibitor. uni-saarland.de

The 1H-indazole-3-amine moiety is a particularly effective "hinge-binding" fragment. nih.gov This structural motif typically forms one or more hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme. This interaction is critical for anchoring the inhibitor within the active site. For instance, in studies of various kinase inhibitors, the indazole core has been observed to form hydrogen bonds with backbone atoms of conserved amino acid residues in the hinge region, such as methionine. uni-saarland.de

Key Residue Interactions (e.g., Hydrogen Bonding, π-Stacking, S/π interactions)

The stability and specificity of the interaction between an indazole derivative and its target protein are dictated by a network of non-covalent interactions. These include:

Hydrogen Bonding: As mentioned, hydrogen bonds between the 1H-indazole-3-amine group and the kinase hinge region are a hallmark of this class of inhibitors. nih.gov Specifically, the amino group and the N2 nitrogen of the indazole ring can act as hydrogen bond donors and acceptors, respectively. researchgate.net In a docking study of an N1-benzoylated 5-(4-pyridinyl)indazole inhibitor with the kinase Clk4, a hydrogen bond was observed between the amine group and the backbone of Leu244. uni-saarland.deresearchgate.net

π-Stacking: The aromatic nature of the indazole ring system and the benzyl (B1604629) group of "5-(4-Methylbenzyl)-1H-indazol-3-amine" facilitates π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the active site. These interactions contribute significantly to the binding affinity. For example, the indazole core of some inhibitors has been shown to engage in π-π stacking with phenylalanine residues. uni-saarland.de

S/π interactions: While not explicitly detailed for this specific compound, interactions between sulfur-containing residues like methionine and the aromatic rings of the ligand are also possible and have been observed in other protein-ligand complexes.

The interplay of these interactions determines the orientation and residence time of the inhibitor in the binding pocket, ultimately governing its inhibitory potency.

| Interaction Type | Key Interacting Moieties | Example Residues |

| Hydrogen Bonding | 1H-Indazole-3-amine, N2 of Indazole | Hinge region (e.g., Methionine, Leucine) uni-saarland.denih.gov |

| π-Stacking | Indazole ring, Benzyl group | Phenylalanine, Tyrosine, Tryptophan uni-saarland.de |

| Hydrophobic Interactions | Benzyl group | Hydrophobic pockets within the active site |

Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest)

By inhibiting key protein kinases, indazole derivatives can profoundly impact cellular signaling pathways that control cell proliferation, survival, and death. Research on various 1H-indazole-3-amine derivatives has demonstrated their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.gov

One study on a series of 1H-indazole-3-amine derivatives revealed that they can induce apoptosis in a dose-dependent manner. nih.gov This process is often mediated by the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins. Furthermore, some indazole compounds have been shown to affect the p53/MDM2 pathway. nih.gov The p53 protein is a critical tumor suppressor that can initiate apoptosis and cell cycle arrest in response to cellular stress. By interfering with the negative regulation of p53 by MDM2, these compounds can lead to an accumulation of active p53, triggering anti-cancer effects.

The ability of these compounds to arrest the cell cycle, often at the G1/S or G2/M checkpoints, prevents cancer cells from dividing and proliferating. This multifaceted approach of inducing apoptosis and halting cell division makes indazole derivatives promising candidates for cancer therapy.

| Cellular Effect | Associated Pathway/Mechanism | Reference |

| Apoptosis Induction | Intrinsic mitochondrial pathway, p53/MDM2 pathway | nih.gov |

| Cell Cycle Arrest | Inhibition of cell cycle progression at G1/S or G2/M checkpoints | nih.gov |

Structure-Based Drug Design Principles Applied to Indazole Scaffolds

The development of potent and selective indazole-based inhibitors heavily relies on the principles of structure-based drug design. This approach utilizes the three-dimensional structural information of the target protein to guide the design of complementary ligands.

The general strategy involves starting with a known hinge-binding scaffold, such as the 1H-indazole-3-amine core, and then systematically modifying its substituents to optimize interactions with different regions of the ATP-binding site. For example, the addition of a benzyl group at the 5-position, as seen in "this compound," can be a deliberate design choice to exploit a hydrophobic pocket in the target kinase, thereby enhancing potency and selectivity.

Structure-activity relationship (SAR) studies, which correlate changes in chemical structure with biological activity, are instrumental in this process. For instance, the synthesis and evaluation of a series of 5-substituted-1H-indazol-3-amine derivatives can reveal the optimal size, shape, and electronic properties of the substituent at this position for a given target. Computational tools like molecular docking and molecular dynamics simulations are also employed to predict the binding modes and affinities of new designs before their chemical synthesis, thus accelerating the drug discovery process. nih.gov This iterative cycle of design, synthesis, and testing has led to the discovery of highly potent and selective kinase inhibitors based on the indazole scaffold.

Structure Activity Relationship Sar Studies of Substituted 1h Indazol 3 Amines

Impact of Substitutions on the Indazole Ring System (e.g., 5-position)

The substitution pattern on the benzene (B151609) portion of the indazole ring plays a crucial role in modulating the biological activity of 1H-indazol-3-amine derivatives. The introduction of various aromatic groups at the C-5 position, often via Suzuki coupling, allows for the exploration of interactions with biological targets and significantly influences potency. nih.gov

In a series of 3,5-disubstituted indazole derivatives evaluated for anticancer activity, the nature of the substituent at the C-5 position had a marked effect on cytotoxicity. nih.gov For instance, when tested against the Hep-G2 human hepatoma cell line, the inhibitory activity varied significantly depending on the C-5 aryl group. A clear trend was observed, with a 3,5-difluoro substituent exhibiting the highest potency, followed by a 4-fluoro substituent, a 3-fluoro substituent, and then a 4-trifluoromethoxy substituent. nih.gov This suggests that the presence and position of fluorine atoms are critical for this specific activity. nih.gov

Further analysis of these compounds against the K562 chronic myeloid leukemia cell line revealed that replacing a 3-fluorophenyl group at the C-5 position with either a 4-methoxyphenyl (B3050149) or a 3,4-dichlorophenyl group led to a two- to ten-fold decrease in inhibitory activity. nih.gov This again underscores the importance of a para-fluoro substituent for potent antitumor effects in this series. nih.gov

Similarly, in a different study on 6-substituted aminoindazole derivatives, the replacement of a benzyl (B1604629) group with a fluorobenzyl group increased cytotoxic potency, and the position of the fluorine atom was critical; moving it from the para to the meta position resulted in a 5.5-fold drop in activity. nih.gov While this study focused on the 6-position, it reinforces the general principle that the placement of substituents on the indazole ring system is a key determinant of biological activity.

The table below summarizes the in vitro cytotoxic activity (IC₅₀) of selected 5-substituted indazole derivatives against various cancer cell lines, illustrating the impact of substitution at the C-5 position. nih.gov

| Compound ID | R¹ (Substituent at C-5) | IC₅₀ (µM) vs. Hep-G2 | IC₅₀ (µM) vs. K562 |

| 5b | 3-Fluorophenyl | 10.33 | 14.81 |

| 5e | 4-Fluorophenyl | 8.87 | 6.54 |

| 5j | 3,5-Difluorophenyl | 5.36 | 12.63 |

| 5f | 4-(Trifluoromethoxy)phenyl | 11.02 | 19.34 |

Data sourced from Wang et al. (2023). nih.gov

Influence of the 3-Amino Group and its Substituents on Activity

The 3-amino group of the 1H-indazole core is a critical component for biological activity, often serving as a key interaction point with target proteins, such as forming hydrogen bonds in the hinge region of kinases. nih.govmdpi.com Modifications to this group, including acylation and subsequent substitution, can profoundly affect the compound's properties.

For example, the 1H-indazole-3-amide structure is considered crucial for the antitumor activity of the drug Entrectinib. mdpi.com In one study, the 3-amino group of 5-substituted-1H-indazol-3-amines was acylated with chloroacetic anhydride (B1165640) and subsequently coupled with various thiophenols or piperazines. mdpi.com This modification led to the creation of amide-linked indazole hybrids, with some compounds showing potent cytotoxic activity. mdpi.com The introduction of a piperazine (B1678402) moiety, in particular, is a known strategy to enhance water solubility and oral bioavailability by altering pharmacokinetic parameters. mdpi.com

In the development of cannabimimetic agents, derivatives were identified where the 3-amino group was part of a larger N-(1-amino-3-methyl-1-oxobutan-2-yl)carboxamide structure. researchgate.net This demonstrates that complex amide linkages at the 3-position are well-tolerated and can lead to potent activity at specific receptors. researchgate.net The specific nature of the amide substituent is key to defining the compound's pharmacological profile.

Furthermore, studies on fibroblast growth factor receptor (FGFR) inhibitors based on the 1H-indazol-3-amine scaffold have shown that modifications extending from this position are vital. nih.gov The core structure fits into the ATP binding pocket, and substituents on the 3-amino group can extend into the solvent-exposed region, providing opportunities to enhance potency and selectivity. nih.gov

Role of the 4-Methylbenzyl Moiety in 5-(4-Methylbenzyl)-1H-indazol-3-amine Analogs

While direct SAR studies focusing exclusively on the 4-methylbenzyl group in this compound are not extensively detailed in the provided literature, its role can be inferred from the general principles of SAR for related analogs. The benzyl group at the C-5 position provides a significant hydrophobic scaffold that can engage in favorable interactions within a protein's binding pocket.

The importance of aryl substituents at the C-5 position has been clearly established. nih.gov In analogs, replacing a simple benzyl group with those containing electron-withdrawing groups like fluorine dramatically alters activity, highlighting the sensitivity of the binding pocket to the electronic and steric properties of this moiety. nih.gov

The 4-methyl group on the benzyl ring in this compound likely serves to fine-tune these interactions. The methyl group adds lipophilicity and steric bulk in the para position. This could allow it to occupy a small, specific hydrophobic sub-pocket within the target protein, potentially increasing binding affinity and, consequently, potency. The electronic effect of the methyl group is electron-donating, which would modify the character of the phenyl ring compared to unsubstituted or halogen-substituted analogs. The precise impact—whether beneficial or detrimental—would be highly dependent on the specific topology and amino acid composition of the target's binding site.

Conformational Analysis and Bioactive Conformations of Indazole Derivatives

The biological activity of indazole derivatives is intrinsically linked to their three-dimensional structure and their ability to adopt a specific bioactive conformation upon binding to a target. The fused ring system of the 1H-indazole core is nearly co-planar. nih.gov

Computational and crystallographic studies have provided insight into the binding modes of these compounds. For instance, docking studies of an inhibitor with the Bcr-Abl kinase showed that the 1H-indazol-3-amine derivative bound in a manner similar to the drug imatinib. nih.gov This indicates that the indazole scaffold can effectively mimic the interactions of other established pharmacophores.

In the solid state, some indazole derivatives have been observed to form dimers through intermolecular O-H···N hydrogen bonds. acs.org While this is a feature of the crystal lattice, it highlights the hydrogen bonding potential of the ring nitrogens, which is a critical aspect of their interaction with biological macromolecules. The 1H-indazole exists in tautomeric forms, with the 1H-tautomer being more thermodynamically stable and predominant. nih.gov The ability of the N1 nitrogen to act as a hydrogen bond acceptor is a key feature in its binding to many protein targets.

Rational Design Principles for Enhanced Potency and Selectivity

The development of potent and selective 1H-indazol-3-amine derivatives is guided by several rational design principles derived from extensive SAR studies. nih.govnih.gov

Hinge-Binding Optimization: The 1H-indazol-3-amine core is a proven hinge-binding motif. nih.gov Rational design often focuses on maintaining this interaction while modifying other parts of the molecule to gain affinity and selectivity. The primary amino group at C-3 is often essential for this hydrogen bonding interaction.

Exploitation of the C-5 Position: As demonstrated in SAR studies, the C-5 position is a key site for modification to enhance potency. Introducing substituted aryl groups can lead to additional beneficial interactions in the ATP binding site. The use of fluorine-substituted phenyl rings has proven to be a particularly effective strategy for improving the activity of FGFR inhibitors and other anticancer agents. nih.govnih.gov

Modulation of Physicochemical Properties: The introduction of specific functional groups can improve drug-like properties. For example, incorporating a piperazine moiety is a rational strategy to enhance solubility and bioavailability. mdpi.com

Structure-Guided and Knowledge-Based Design: Utilizing structural information from co-crystal structures or homology models of the target protein allows for the precise design of ligands that complement the binding site. This approach was used to develop potent inhibitors of extracellular signal-regulated kinases (ERK1/2). nih.gov

Selective Synthesis and Control of Regioisomers: The regioselectivity of substitutions on the indazole ring is a critical consideration. Developing synthetic methods that provide selective N1-alkylation, for instance, is crucial for producing the desired isomer and avoiding mixtures that are difficult to separate. nih.gov A thermodynamically driven approach has been successfully developed to achieve highly selective N1-alkylation on a large scale. nih.govrsc.org This control over the synthetic route is a fundamental principle of rational drug design and manufacturing. researchgate.net

By integrating these principles, medicinal chemists can systematically modify the 1H-indazol-3-amine scaffold to create novel compounds with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles.

Computational and Chemoinformatic Approaches in Indazole Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is instrumental in understanding the structural basis of a ligand's activity. For indazole derivatives, docking studies have been crucial in elucidating their interactions with various protein kinases, which are common targets in cancer therapy.

Research on indazole scaffolds as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGF-R2), a key player in angiogenesis, demonstrates the utility of this approach. biotech-asia.org In these studies, indazole compounds are computationally placed into the ATP-binding site of VEGFR-2. The simulations reveal key interactions, such as hydrogen bonds between the indazole core's nitrogen atoms and amino acid residues like Cys919 in the hinge region of the kinase. For a compound like 5-(4-Methylbenzyl)-1H-indazol-3-amine, a docking simulation would aim to predict:

The binding pose within the target's active site.

Hydrogen bonding patterns involving the 3-amino group and the indazole ring nitrogens.

The role of the 5-(4-Methylbenzyl) substituent, which is likely to occupy a hydrophobic pocket, contributing to binding affinity and selectivity.

Similarly, docking simulations performed on 4-(1H-indazol-4-yl)phenylamino derivatives against the Kinase Insert Domain Receptor (KDR) found that hydrophobic and hydrogen-bonding interactions are the primary factors influencing inhibitory activity. nih.gov These simulations provide a static but insightful snapshot that guides the initial stages of drug design.

| Indazole Moiety | Potential Interacting Residue (Example Target) | Type of Interaction | Significance |

|---|---|---|---|

| Indazole N1/N2 | Hinge Region Amino Acids (e.g., Cys919 in VEGFR-2) | Hydrogen Bond | Anchors the ligand in the ATP-binding site. |

| 3-Amine Group | Glutamate, Aspartate | Hydrogen Bond / Salt Bridge | Enhances binding affinity. |

| 5-Benzyl Group | Hydrophobic Pocket (e.g., lined with Leucine, Valine) | Hydrophobic/Van der Waals | Contributes to potency and selectivity. |

Molecular Dynamics Simulations for Binding Affinity and Stability

While molecular docking provides a static image of ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of atoms in a system over time, allowing for the assessment of the stability of a docked pose and a more accurate estimation of binding affinity.

For a ligand-protein complex, an MD simulation can reveal:

Conformational Stability: Whether the ligand remains in its predicted binding pose or shifts to a different, more stable conformation.

Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy (ΔG), which correlates with the ligand's potency. nih.gov

Role of Water Molecules: The simulation can show how water molecules in the active site mediate or disrupt ligand-receptor interactions.

Studies on other heterocyclic inhibitors, such as those targeting the estrogen-related receptor α (ERRα), have used MD simulations to understand how small molecular changes affect the flexibility of key structural elements like alpha-helices in the receptor, which in turn influences biological activity. nih.gov Applying this to the this compound-target complex would validate the docking results and provide a deeper understanding of the energetic factors driving the interaction, confirming the stability of key hydrogen bonds and hydrophobic contacts over a simulated time period.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

A 3D-QSAR study was performed on a series of 78 4-(1H-indazol-4-yl)phenylamino urea (B33335) derivatives as KDR inhibitors. nih.gov This study utilized two common methods:

Comparative Molecular Field Analysis (CoMFA): This method generates 3D contour maps that show where steric bulk and electrostatic charge are favorable or unfavorable for activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA extends CoMFA by including additional fields like hydrophobicity, hydrogen bond donors, and acceptors.

The resulting CoMSIA model showed high predictive ability (r² = 0.947), indicating a strong correlation between the structural features and the inhibitory activity. nih.gov The contour maps generated from such a study on a series including this compound could guide further modifications. For instance, a map might indicate that increasing the steric bulk or hydrophobicity at the 4-position of the benzyl (B1604629) ring could enhance potency.

| Parameter | Symbol | Typical Value | Interpretation |

|---|---|---|---|

| Cross-validated Correlation Coefficient | q² | > 0.5 | Indicates good internal predictive ability of the model. |

| Non-cross-validated Correlation Coefficient | r² | > 0.6 | Measures the goodness of fit of the model to the training data. |

| Predictive Correlation Coefficient | r²_pred | > 0.5 | Indicates good external predictive ability for a test set of compounds. |

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based design technique that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to be active at a specific biological target. This model serves as a 3D template for designing or searching for new molecules with the potential for similar activity.

A pharmacophore model for an inhibitor of a target that binds this compound would likely consist of:

A Hydrogen Bond Donor Feature: Corresponding to the 3-amino group.

One or More Hydrogen Bond Acceptor Features: From the nitrogen atoms of the indazole ring.

A Hydrophobic/Aromatic Feature: Representing the 4-methylbenzyl group.

Researchers have successfully used this approach for other heterocyclic compounds, such as developing a pharmacophore model for triazole-based COX-2 inhibitors. nih.gov This model, once validated, can be used to screen large chemical databases to find novel scaffolds that match the required 3D arrangement of features, leading to the discovery of structurally diverse chemotypes. The design of new indazole-based molecules as VEGFR-2 inhibitors has also been guided by the known pharmacophore characteristics of existing inhibitors. biotech-asia.org

Virtual Screening Techniques for Novel Indazole Chemotypes

Virtual screening is a computational methodology used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. It can be performed using either ligand-based methods (like pharmacophore screening) or structure-based methods (like molecular docking).

This technique has been effectively used to identify novel indazole-based chemotypes. For example, a virtual screening campaign based on molecular docking led to the design of new 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives as inhibitors of the SARS-CoV-2 main protease. researchgate.net The process typically involves:

Library Preparation: A large database of millions of commercially available or virtual compounds is prepared.

Screening: The library is screened against a protein target using high-throughput docking or against a pharmacophore model.

Hit Selection: The top-scoring compounds are selected based on their predicted binding affinity or fit to the pharmacophore.

Filtering: The selected hits are often filtered for drug-like properties (e.g., using Lipinski's rule of five) to increase the likelihood of identifying viable drug candidates. mdpi.com

For this compound, a virtual screening effort could use its known target's binding site for a structure-based screen or a pharmacophore derived from it for a ligand-based screen to discover entirely new chemical scaffolds that could mimic its biological activity.

Future Perspectives and Research Gaps for Indazole Based Compounds

Exploration of Novel Synthetic Methodologies for Indazole Derivatives

The synthesis of indazole derivatives, while well-established, presents ongoing opportunities for innovation. Future research will likely focus on developing more efficient, selective, and sustainable synthetic routes. A significant challenge lies in the regioselective functionalization of the indazole core, particularly the N1 versus N2 alkylation. nih.govrsc.org Recent advancements have demonstrated thermodynamically controlled, highly selective N1-alkylation methods, which are crucial for creating specific isomers with desired biological activities. nih.govrsc.org

Furthermore, the development of novel cross-coupling strategies and C-H activation methods will enable the introduction of diverse substituents at various positions of the indazole ring. These advancements will facilitate the rapid generation of extensive compound libraries for high-throughput screening, accelerating the discovery of new drug candidates. The use of flow chemistry and automated synthesis platforms is also expected to play a pivotal role in the efficient and scalable production of indazole derivatives.

Identification of Undiscovered Biological Targets and Pathways for Indazole Modulation

Indazole derivatives have demonstrated a remarkable ability to interact with a wide range of biological targets, including protein kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways. nih.govnih.govmdpi.com Several indazole-based drugs, such as axitinib (B1684631) and pazopanib, are potent kinase inhibitors used in cancer therapy. nih.govrsc.org However, the full spectrum of their biological activities remains to be elucidated.

Future research should prioritize the identification of novel, undiscovered biological targets for indazole-based compounds. This can be achieved through advanced chemoproteomics approaches, phenotypic screening, and target deconvolution strategies. A deeper understanding of the signaling pathways modulated by indazoles will open up new therapeutic avenues for a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and infectious diseases. mdpi.comresearchgate.net For instance, certain indazole derivatives have shown potential as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1), which is a key target in cancer immunotherapy. nih.gov

Development of Highly Potent and Selective Modulators with Indazole Scaffolds

The development of highly potent and selective modulators is a central goal in drug discovery. For indazole-based compounds, achieving selectivity can be challenging due to the conserved nature of the ATP-binding site in many protein kinases. Future strategies will involve the design of compounds that exploit subtle differences in the target binding pockets or engage allosteric sites.

Structure-based drug design, guided by X-ray crystallography and cryogenic electron microscopy (cryo-EM), will be instrumental in designing next-generation indazole derivatives with improved potency and selectivity. nih.gov The incorporation of specific functional groups, such as the 4-methylbenzyl group in 5-(4-Methylbenzyl)-1H-indazol-3-amine, can significantly influence binding affinity and selectivity. The 1H-indazole-3-amine moiety itself is recognized as an effective hinge-binding fragment in kinases. nih.gov The exploration of covalent inhibitors, which form a permanent bond with their target, represents another promising approach to achieve high potency and prolonged duration of action. nih.gov

Advanced Computational Methodologies for Predictive Modeling and Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. In the context of indazole-based compounds, advanced computational methodologies will play a crucial role in accelerating the design and optimization process. Techniques such as quantum mechanics (QM) calculations, molecular dynamics (MD) simulations, and free energy perturbation (FEP) calculations can provide detailed insights into ligand-receptor interactions and predict binding affinities with increasing accuracy. nih.govresearchgate.net

Strategies for Overcoming Resistance Mechanisms in Target Pathways with Indazole-Based Agents

Drug resistance is a major challenge in the long-term treatment of many diseases, particularly cancer. researchgate.net For therapies involving indazole-based kinase inhibitors, resistance can emerge through various mechanisms, including mutations in the target kinase, activation of alternative signaling pathways, and overexpression of drug efflux pumps. nih.govmdpi.com

Future research must focus on developing strategies to overcome these resistance mechanisms. One approach is the development of next-generation inhibitors that can effectively target mutated forms of the kinase. nih.gov Combination therapies, where an indazole-based agent is co-administered with another drug that targets a different pathway, can also be an effective strategy to prevent or delay the onset of resistance. mdpi.com Furthermore, the development of compounds that can overcome efflux pump-mediated resistance is an active area of investigation. For azole-class compounds, resistance can arise from mutations in the target enzyme or overexpression of efflux pumps. researchgate.net Understanding these mechanisms is crucial for designing more durable therapies.

Q & A

Q. Table 1: Impact of Substituents on Kinase Inhibition

| Derivative | Modification | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|---|

| MBA236 | 3-amine + fluorobenzyl | FGFR4 | 12.3 | |

| 100a | Unmodified 3-amine | EphB4 | 8.7 | |

| 8t | Naphthylsulfonyl substitution | 5-HT6 | 3.7 |

Advanced: How can researchers evaluate the inhibitory activity of this compound against kinases?

Answer:

In vitro enzymatic assays and cell-based models are standard:

- Enzymatic Assays : Use recombinant kinases (e.g., FGFR1, VEGFR-2) with ATP analogs (e.g., ADP-Glo™) to quantify inhibition .

- Cell Proliferation Assays : Employ cancer cell lines (e.g., HepG2 for hepatocellular carcinoma) to measure IC50 values in FGF19-driven models .

- Western Blotting : Validate downstream signaling (e.g., phosphorylation of ERK1/2 or Akt) .

Advanced: What in vivo models are suitable for assessing pharmacokinetics and efficacy?

Answer:

- Rodent Xenografts : Subcutaneous implantation of tumor cells (e.g., HCT-116 colorectal) to evaluate tumor growth inhibition .

- Pharmacokinetic Studies : Measure plasma half-life (t1/2), bioavailability, and metabolic stability via LC-MS/MS. For example, methylbenzyl derivatives often show improved metabolic stability over fluorinated analogs .

- Toxicology Profiling : Monitor liver enzymes (ALT/AST) and renal function in repeat-dose studies.

Advanced: How can computational methods aid in target identification and mechanistic studies?

Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding modes. The 3-amine group forms hydrogen bonds with kinase catalytic residues (e.g., Asp1046 in VEGFR-2) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess binding stability .

- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values) with inhibitory activity to guide derivative design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.